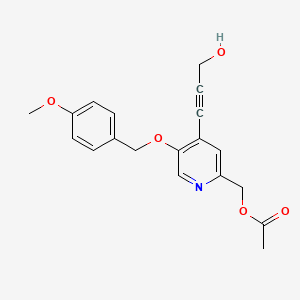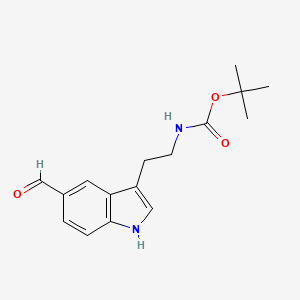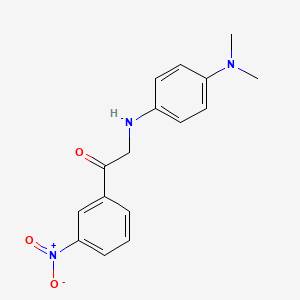
1,2-Diphenylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-二苯基喹唑啉-4(1H)-酮是一种属于喹唑啉酮家族的有机化合物。喹唑啉酮以其多样的生物活性而闻名,并且因其潜在的治疗应用而被广泛研究。该化合物以其喹唑啉酮核心上的两个苯基基团为特征,这使其具有独特的化学性质。
准备方法
合成路线和反应条件
1,2-二苯基喹唑啉-4(1H)-酮可以通过多种合成路线合成。一种常见的方法是在催化剂存在下,将邻氨基苯甲酸与苯甲醛缩合,然后环化生成喹唑啉酮环。反应通常需要酸性或碱性条件和升高的温度才能有效进行。
工业生产方法
在工业环境中,1,2-二苯基喹唑啉-4(1H)-酮的生产可能涉及大规模间歇或连续流过程。方法的选择取决于产率、纯度和成本效益等因素。优化反应条件,包括温度、压力和催化剂浓度,对于实现高效率和可扩展性至关重要。
化学反应分析
反应类型
1,2-二苯基喹唑啉-4(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成具有不同官能团的喹唑啉酮衍生物。
还原: 还原反应可以导致形成二氢喹唑啉酮衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下,包括酸性或碱性环境中,使用卤素、卤代烷烃和有机金属化合物等试剂。
主要产物
这些反应形成的主要产物包括各种取代的喹唑啉酮,其生物和化学性质可能因引入的取代基的性质而异。
科学研究应用
化学: 它用作合成更复杂分子和材料的构建块。
生物学: 该化合物在生物测定中显示出希望,特别是在酶抑制和受体结合的研究中。
医药: 包括1,2-二苯基喹唑啉-4(1H)-酮在内的喹唑啉酮衍生物已被研究作为抗癌、抗菌和抗炎剂的潜力。
工业: 该化合物用于开发染料、颜料和其他工业化学品。
作用机制
1,2-二苯基喹唑啉-4(1H)-酮的作用机制涉及其与特定分子靶标的相互作用,例如酶和受体。该化合物可以通过与活性位点或变构位点结合来抑制酶活性,从而阻止底物结合和催化。此外,它可以与受体相互作用以调节信号转导途径,从而导致各种生物学效应。
相似化合物的比较
1,2-二苯基喹唑啉-4(1H)-酮可以与其他喹唑啉酮衍生物进行比较,例如:
2-苯基喹唑啉-4(1H)-酮: 缺少第二个苯基基团,导致不同的化学和生物性质。
4(3H)-喹唑啉酮: 苯基基团的缺失导致更简单的结构,具有不同的反应性。
6,7-二甲氧基-4(1H)-喹唑啉酮: 甲氧基基团的存在引入了额外的功能化和潜在的生物活性。
1,2-二苯基喹唑啉-4(1H)-酮的独特性在于其双苯基取代,这赋予了其特定的化学性质并增强了其在研究和工业中应用的多样化潜力。
属性
分子式 |
C20H14N2O |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
1,2-diphenylquinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h1-14H |
InChI 键 |
VRSHCNSHJLWGDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)



